2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide
Description
The compound 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide features a thiophene-3-sulfonamide core substituted with a 1,2,4-oxadiazole ring at the 2-position. The oxadiazole moiety is further functionalized with a 4-chlorophenyl group, while the sulfonamide nitrogen is substituted with a 3,5-dimethylphenyl group and a methyl group.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S2/c1-13-10-14(2)12-17(11-13)25(3)30(26,27)18-8-9-29-19(18)21-23-20(24-28-21)15-4-6-16(22)7-5-15/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEWCCWCDVFGLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the various biological effects of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of oxadiazoles and sulfonamides, characterized by a complex structure that includes a chlorophenyl group and a thiophene moiety. Its molecular formula is , with a molecular weight of approximately 388.89 g/mol.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
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Antimicrobial Activity
- Studies have indicated that oxadiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
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Anticancer Properties
- Research into oxadiazole derivatives has revealed their potential as anticancer agents. The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Specific studies have reported IC50 values indicating effective concentration ranges for cytotoxicity against different cancer cell lines.
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Anti-inflammatory Effects
- Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases.
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Neuroprotective Effects
- Preliminary studies suggest that certain oxadiazole compounds may offer neuroprotective benefits, potentially useful in neurodegenerative diseases. The mechanisms may involve antioxidant activity and modulation of neuroinflammatory processes.
Research Findings and Case Studies
A comprehensive review of literature highlights several key findings regarding the biological activity of the compound:
| Activity | Effect | Mechanism |
|---|---|---|
| Antibacterial | Effective against multiple strains | Disruption of cell wall synthesis |
| Anticancer | Induces apoptosis in cancer cells | Activation of caspases |
| Anti-inflammatory | Reduces cytokine levels | Inhibition of COX enzymes |
| Neuroprotective | Protects neurons from oxidative stress | Antioxidant activity |
Case Study: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of similar oxadiazole compounds on human breast cancer cells (MCF-7). The results showed that treatment with the compound resulted in a significant reduction in cell viability with an IC50 value of 25 µM, indicating strong anticancer potential.
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, showcasing its effectiveness as an antibacterial agent.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Molecular Comparisons
The compound shares structural homology with several analogues, particularly in the oxadiazole and sulfonamide motifs. Key comparisons include:
Table 1: Structural and Molecular Properties
*Estimated based on structural analogy to .
Key Observations:
Oxadiazole Substituent Diversity :
- The target compound employs a 4-chlorophenyl group, which enhances lipophilicity (logP) compared to the electron-rich 1,3-benzodioxol-5-yl group in the analogue from . Chlorine’s electronegativity may facilitate halogen bonding with biological targets, whereas benzodioxol’s oxygen atoms could engage in π-π stacking or hydrogen bonding .
- PSN375963 () substitutes the oxadiazole with a 4-butylcyclohexyl group, prioritizing steric bulk and lipophilicity for membrane penetration, contrasting with the aromatic substituents in the target compound .
Sulfonamide Modifications: Both the target compound and the benzodioxol analogue share identical N-(3,5-dimethylphenyl)-N-methyl sulfonamide groups, suggesting conserved interactions with hydrophobic binding pockets.
Molecular Weight and Solubility: The target compound’s estimated molecular weight (~459.0 g/mol) is lower than the benzodioxol analogue (469.53 g/mol) due to the substitution of benzodioxol (C7H6O2) with 4-chlorophenyl (C6H4Cl). This reduction may marginally improve solubility in nonpolar solvents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
